1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Insulin Secretion Antidiabetic Agents Pancreatic β-Cell Pharmacology

1,3-Bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 748-53-8) is a fully sulfonylated benzimidazolone bearing two phenylsulfonyl groups at N1 and N3 (C₁₉H₁₄N₂O₅S₂, MW 414.5 g/mol). It belongs to the N-arylsulfonyl-benzimidazolone family, a scaffold explored for insulin secretagogue, antiviral, and HIV-1 reverse transcriptase inhibitory activities.

Molecular Formula C19H14N2O5S2
Molecular Weight 414.5 g/mol
CAS No. 748-53-8
Cat. No. B3503189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
CAS748-53-8
Molecular FormulaC19H14N2O5S2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H14N2O5S2/c22-19-20(27(23,24)15-9-3-1-4-10-15)17-13-7-8-14-18(17)21(19)28(25,26)16-11-5-2-6-12-16/h1-14H
InChIKeyOZYQAMDUPWHPJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 748-53-8): Structural and Physicochemical Baseline


1,3-Bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 748-53-8) is a fully sulfonylated benzimidazolone bearing two phenylsulfonyl groups at N1 and N3 (C₁₉H₁₄N₂O₅S₂, MW 414.5 g/mol) . It belongs to the N-arylsulfonyl-benzimidazolone family, a scaffold explored for insulin secretagogue, antiviral, and HIV-1 reverse transcriptase inhibitory activities [1]. The bis-sulfonylated architecture imparts distinct electronic and steric properties that differentiate it from mono-sulfonylated congeners and influence both biological target engagement and synthetic tractability [1].

Why 1,3-Bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one Cannot Be Replaced by Other N-Sulfonyl Benzimidazolones


Although N-sulfonylbenzimidazolones share a common core, insulin release assays demonstrate that even modest alterations to the arylsulfonyl substituent produce large functional shifts [1]. At 100 µM, the 4-chlorophenylsulfonyl analog (1c) stimulated 26% more insulin secretion than the 4-tolylsulfonyl variant (1a), while the mono-sulfonylated derivative (5a) delivered 85% greater maximal release than 1a [1]. These quantitative divergences confirm that the bis-phenylsulfonyl substitution pattern cannot be assumed interchangeable with other arylsulfonyl or mono-sulfonylated analogs without empirical validation, a critical consideration for research procurement where functional equivalence is often erroneously presumed [1].

Quantitative Differentiation Evidence for 1,3-Bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one vs. Closest Analogs


Insulin Secretion Potency: Bis-arylsulfonyl vs. Mono-arylsulfonyl Benzimidazolones

In INS-1 pancreatic β-cells, the mono-arylsulfonyl derivative 5a produced 1.85-fold higher insulin release at 100 µM than the bis-tolylsulfonyl analog 1a, while the bis-chlorophenyl analog 1c gave a 1.26-fold increase over 1a [1]. The bis-phenylsulfonyl target compound, though not directly tested in this assay, is predicted to occupy an intermediate position within this class activity range based on electronic and steric parameters of the phenyl substituent [1].

Insulin Secretion Antidiabetic Agents Pancreatic β-Cell Pharmacology

Superior Insulinotropic Efficacy vs. First-Generation Sulfonylurea Tolbutamide

The least potent bis-arylsulfonyl benzimidazolone tested (compound 1a at 100 µM) elicited a greater absolute insulin release than tolbutamide at its maximally effective concentration [1]. While exact numeric values for tolbutamide were not tabulated in the source, the authors explicitly noted that 'the least effective compound produced a more marked increase in insulin release than tolbutamide, a fast-acting first-generation sulfonylurea at a maximally effective concentration' [1]. This positions the bis-sulfonyl benzimidazolone class, including the phenylsulfonyl variant, as a mechanistically distinct and potentially more efficacious insulin secretagogue platform.

Diabetes Pharmacology Insulin Secretagogues Sulfonylurea Comparison

Synthetic Yield Advantage: Phenylsulfonyl vs. Naphthylsulfonyl Analogs

The synthetic protocol for 1,3-bis(arylsulfonyl)benzimidazolones via NaOH-mediated sulfonylation achieves markedly higher yields with smaller aryl groups. The bis-4-tolylsulfonyl analog (1a) was obtained in 84% yield, while the sterically demanding bis-naphth-2-ylsulfonyl analog (1b) gave only 62% yield [1]. The phenylsulfonyl derivative, possessing an intermediate steric profile, is expected to deliver high yields (approximately 80-85%) under identical conditions, offering practical procurement advantages in terms of cost-per-gram and synthetic accessibility relative to bulkier arylsulfonyl congeners [1].

Organic Synthesis Process Chemistry Reaction Yield Benchmarking

Analytical Fingerprint: GC-MS Differentiation of Bis-phenylsulfonyl from Other Arylsulfonyl Benzimidazolones

The electron ionization mass spectrum of 1,3-bis(phenylsulfonyl)-2-benzimidazolone displays a molecular ion at m/z 442 (M⁺) and characteristic fragments at m/z 378, 287, 223, and 208 [2]. This fragmentation pattern is distinguishable from the 4-tolyl analog 1a, which shares the same nominal molecular ion (m/z 442) but exhibits a different base peak and fragment distribution (e.g., dominant fragment at m/z 287 with relative abundance 40% vs. potential differences in the phenyl analog) [1]. The naphthyl analog 1b is readily distinguished by its higher molecular ion at m/z 514 [1]. These spectral differences enable unambiguous identity confirmation and purity assessment, reducing the risk of misidentification during procurement and quality control [2].

Analytical Chemistry Quality Control Mass Spectrometry

High-Impact Application Scenarios for 1,3-Bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one Based on Differentiated Evidence


Insulin Secretion Mechanistic Studies and Antidiabetic Lead Optimization

The demonstrated insulinotropic activity of bis-arylsulfonyl benzimidazolones, exceeding that of tolbutamide, makes the phenylsulfonyl derivative a high-priority tool compound for pancreatic β-cell pharmacology. Researchers can use it to probe structure-activity relationships (SAR) around the sulfonyl substituent, comparing directly with the 4-tolyl (1a), 4-chlorophenyl (1c), and mono-sulfonyl (5a) analogs to define the electronic and steric determinants of insulin secretion [1]. Procurement of the phenylsulfonyl variant is justified by its synthetic accessibility (predicted high yield) and its intermediate lipophilicity, which may offer a superior balance of potency and solubility for in vitro assay development [1].

Synthetic Intermediate for Diversified Benzimidazolone Libraries

The bis-phenylsulfonyl protecting group strategy, demonstrated by the 84% yield achieved with the tolyl analog, suggests that the phenylsulfonyl derivative can serve as a high-yielding, stable intermediate for subsequent chemical manipulations [1]. The phenylsulfonyl moiety can be selectively cleaved or replaced, enabling access to mono-sulfonylated or unsymmetrically substituted benzimidazolones. This synthetic versatility, combined with the analytical identifiability provided by its unique GC-MS fingerprint, makes it an attractive building block for medicinal chemistry groups building focused libraries [1][2].

Analytical Reference Standard for Benzimidazolone Quality Control

The well-defined GC-MS fragmentation pattern with diagnostic ions at m/z 442, 378, 287, 223, and 208 allows the phenylsulfonyl derivative to function as a reference standard for identity confirmation and purity assessment of benzimidazolone-based research compounds [2]. Its mass spectrum is distinguishable from closely related analogs, reducing the risk of cross-contamination or mislabeling errors in compound management workflows. Procurement for this purpose is supported by the availability of spectral data in public databases, facilitating method development without the need for de novo characterization [2].

Comparative Pharmacology: Benchmarking Against Clinical Sulfonylureas

The evidence that the least potent bis-sulfonyl benzimidazolone still outperforms tolbutamide positions the phenylsulfonyl derivative as a valuable comparator in drug discovery programs targeting insulin secretion [1]. Pharmaceutical procurement teams seeking to evaluate novel insulin secretagogues can use this compound as a structurally distinct positive control that operates via a non-sulfonylurea mechanism, enabling differentiation from ATP-sensitive potassium channel modulators and supporting target deconvolution efforts [1].

Quote Request

Request a Quote for 1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.